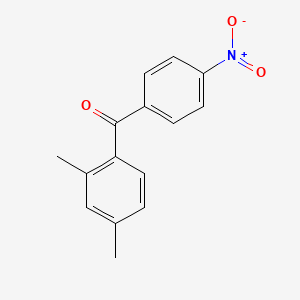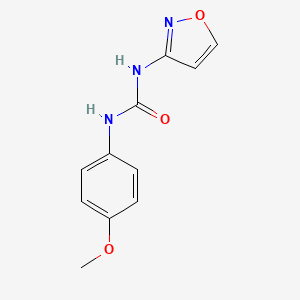
(2,4-dimethylphenyl)(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethylphenyl)(4-nitrophenyl)methanone, also known as DPNM, is a chemical compound that belongs to the class of organic compounds known as benzophenones. DPNM is a yellow crystalline solid that is widely used in scientific research due to its unique properties.
Applications De Recherche Scientifique
(2,4-dimethylphenyl)(4-nitrophenyl)methanone is widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of ligands to proteins, the conformational changes of proteins, and the localization of proteins in cells. (2,4-dimethylphenyl)(4-nitrophenyl)methanone has also been used to study the interactions between DNA and proteins, and the effects of environmental factors on DNA structure and function.
Mécanisme D'action
(2,4-dimethylphenyl)(4-nitrophenyl)methanone acts as a fluorescent probe by undergoing a photochemical reaction when exposed to light. The excited state of (2,4-dimethylphenyl)(4-nitrophenyl)methanone reacts with oxygen to form a highly reactive singlet oxygen species, which can react with nearby molecules and cause oxidative damage. The fluorescence of (2,4-dimethylphenyl)(4-nitrophenyl)methanone is quenched when it reacts with certain molecules, such as proteins and DNA, which allows for the detection of binding events and conformational changes.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)(4-nitrophenyl)methanone has been shown to have minimal toxicity and does not significantly affect cell viability or metabolic activity. However, it can cause oxidative damage to proteins and DNA if used at high concentrations or for prolonged periods of time. (2,4-dimethylphenyl)(4-nitrophenyl)methanone has been shown to bind to certain proteins and affect their activity, but the physiological significance of these interactions is still unclear.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-dimethylphenyl)(4-nitrophenyl)methanone is a highly sensitive and specific fluorescent probe that can be used to study a wide range of biological processes. It is relatively easy to synthesize and can be used in a variety of experimental conditions. However, (2,4-dimethylphenyl)(4-nitrophenyl)methanone can be expensive and may require specialized equipment for detection and analysis. It also has limitations in terms of its photostability and potential for oxidative damage.
Orientations Futures
There are several potential future directions for the use of (2,4-dimethylphenyl)(4-nitrophenyl)methanone in scientific research. One area of interest is the development of new fluorescent probes based on the structure of (2,4-dimethylphenyl)(4-nitrophenyl)methanone, which could have improved properties and applications. Another area of interest is the use of (2,4-dimethylphenyl)(4-nitrophenyl)methanone in imaging techniques, such as fluorescence microscopy and in vivo imaging, to study biological processes in real-time. Additionally, the use of (2,4-dimethylphenyl)(4-nitrophenyl)methanone in drug discovery and development could lead to the identification of new therapeutic targets and treatments for various diseases.
Méthodes De Synthèse
The synthesis of (2,4-dimethylphenyl)(4-nitrophenyl)methanone involves the reaction between 2,4-dimethylbenzophenone and 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield (2,4-dimethylphenyl)(4-nitrophenyl)methanone as the final product. The purity and yield of (2,4-dimethylphenyl)(4-nitrophenyl)methanone can be improved by using different solvents and optimizing reaction conditions.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(7-5-12)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXPNHBDXKAHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)(4-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B5305512.png)

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5305561.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5305567.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)


![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)